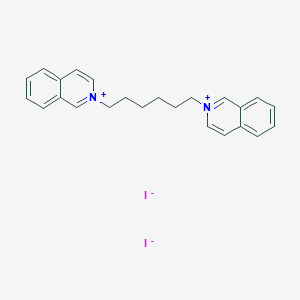
(S)-2,2,5-Trimethyloxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2,5-Trimethyloxazolidin-4-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes an oxazolidinone ring substituted with three methyl groups The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,5-Trimethyloxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-2-amino-2-methyl-1-propanol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and cyclization to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or auxiliaries can ensure the production of the desired enantiomer with high stereoselectivity.
化学反応の分析
Types of Reactions: (S)-2,2,5-Trimethyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the oxazolidinone ring or its substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
(S)-2,2,5-Trimethyloxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: It can be used in the synthesis of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which (S)-2,2,5-Trimethyloxazolidin-4-one exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved are typically related to the formation of chiral intermediates and the stabilization of transition states during chemical reactions.
類似化合物との比較
®-2,2,5-Trimethyloxazolidin-4-one: The enantiomer of the compound with the opposite stereochemistry.
2,2-Dimethyloxazolidin-4-one: A similar compound with one less methyl group.
2-Methyloxazolidin-4-one: A simpler oxazolidinone derivative with fewer methyl substitutions.
Uniqueness: (S)-2,2,5-Trimethyloxazolidin-4-one is unique due to its specific (S)-configuration and the presence of three methyl groups, which can significantly influence its chemical reactivity and applications. Its chiral nature makes it particularly valuable in asymmetric synthesis and other applications requiring enantiomerically pure compounds.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
(5S)-2,2,5-trimethyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C6H11NO2/c1-4-5(8)7-6(2,3)9-4/h4H,1-3H3,(H,7,8)/t4-/m0/s1 |
InChIキー |
KTJRPRZOBUEZNL-BYPYZUCNSA-N |
異性体SMILES |
C[C@H]1C(=O)NC(O1)(C)C |
正規SMILES |
CC1C(=O)NC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


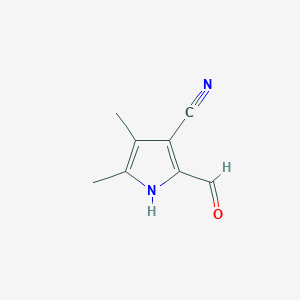
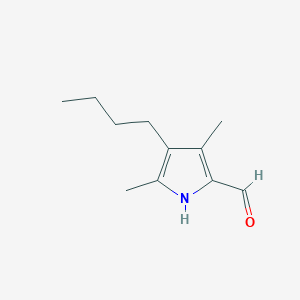


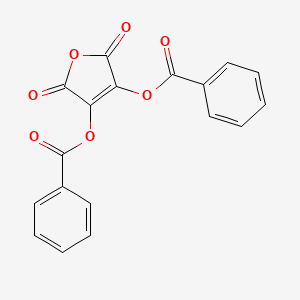

![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
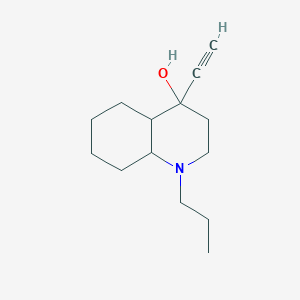
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)



